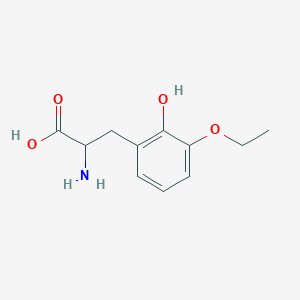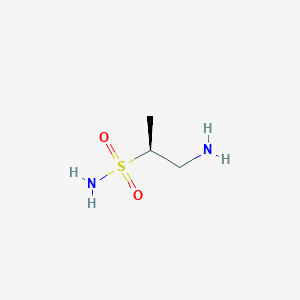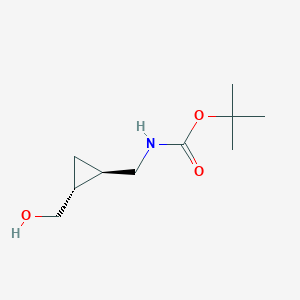
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid typically involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a ligand for receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but lacks the ethoxy group.
3-(2-Hydroxyphenyl)propanoic acid: This compound lacks the amino group and has a different substitution pattern on the phenyl ring.
Uniqueness
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid is unique due to the presence of both an ethoxy group and a hydroxyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-2-16-9-5-3-4-7(10(9)13)6-8(12)11(14)15/h3-5,8,13H,2,6,12H2,1H3,(H,14,15) |
Clave InChI |
QQJQFVYRSNOPEH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,5-Difluorophenyl)methyl]azetidine](/img/structure/B15319371.png)
![O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B15319377.png)








![2-{Spiro[2.5]octan-6-yl}aceticacid](/img/structure/B15319440.png)
![(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride](/img/structure/B15319459.png)
